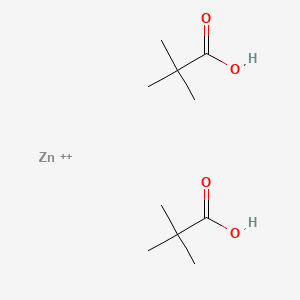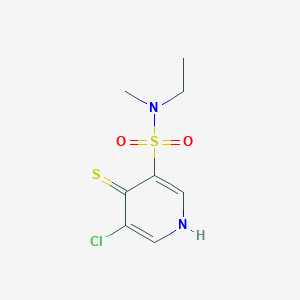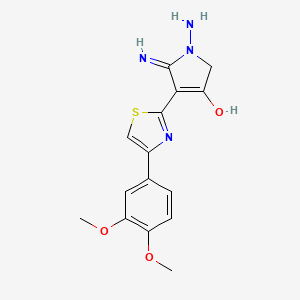
Pyrrolidine-1-carboximidamide;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-1-carboximidamide; sulfate, also known as pyrrolidine-1-carboximidamide sulfuric acid, is a compound with the molecular formula C5H13N3O4S and a molecular weight of 211.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide; sulfate typically involves the reaction of pyrrolidine derivatives with sulfuric acid. One common method includes the cyclization of nitrogen-containing carbonyl compounds in the presence of Brønsted or Lewis acids . This method is convenient and accessible for the preparation of pyrrolidine derivatives.
Industrial Production Methods: Industrial production of pyrrolidine-1-carboximidamide; sulfate involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-1-carboximidamide; sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, Brønsted acids, and Lewis acids. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include substituted pyrrolidines and other derivatives that exhibit enhanced biological and chemical properties .
Scientific Research Applications
Pyrrolidine-1-carboximidamide; sulfate has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for synthesizing novel biologically active compounds.
Biology: The compound is used in the study of various biological processes and pathways.
Medicine: Pyrrolidine derivatives are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
Pyrrolidine-1-carboximidamide; sulfate can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their substituents and functional groups. The unique properties of pyrrolidine-1-carboximidamide; sulfate, such as its sulfate group, contribute to its distinct chemical and biological activities .
Properties
Molecular Formula |
C10H22N6O4S-2 |
|---|---|
Molecular Weight |
322.39 g/mol |
IUPAC Name |
pyrrolidine-1-carboximidamide;sulfate |
InChI |
InChI=1S/2C5H11N3.H2O4S/c2*6-5(7)8-3-1-2-4-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)/p-2 |
InChI Key |
PUQSNYCOFYBHRZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCN(C1)C(=N)N.C1CCN(C1)C(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B11815968.png)
![3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B11815984.png)





![2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)
![2-{5-[1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dien-1-yl}-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B11816024.png)

![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)
![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)


